1-(1H-indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
CAS No.:
Cat. No.: VC15092798
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N4O3 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-(1H-indazol-3-yl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H24N4O3/c1-12(2)25-9-5-8-19-18(24)13-10-16(23)22(11-13)17-14-6-3-4-7-15(14)20-21-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,19,24)(H,20,21) |
| Standard InChI Key | XJKYBYSXWYEGAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1H-Indazol-3-yl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide (C₁₈H₂₄N₄O₃; MW 344.4 g/mol) features three distinct structural domains:
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Indazole ring system: A bicyclic aromatic scaffold contributing to planar rigidity and π-π stacking interactions.
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Pyrrolidine moiety: A five-membered saturated ring with a ketone group at position 5, introducing conformational flexibility and hydrogen-bonding capacity.
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3-Isopropoxypropyl carboxamide: A branched alkyl ether chain enhancing lipophilicity and potential membrane permeability.
The spatial arrangement of these domains creates a chiral center at the pyrrolidine C3 position, though specific stereochemical data remain unreported in publicly available literature.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃ | |
| Molecular Weight | 344.4 g/mol | |
| CAS Number | Not publicly disclosed | |
| IUPAC Name | 1-(1H-Indazol-3-yl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide | |
| Topological Polar Surface Area | 98.9 Ų (estimated) |
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for the exact compound remain proprietary, analogous indazole-pyrrolidine derivatives exhibit:
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¹H NMR: Aromatic protons in δ 7.2–8.1 ppm (indazole), pyrrolidine CH₂ groups at δ 2.4–3.8 ppm, and isopropoxy methyl signals near δ 1.1–1.3 ppm.
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ESI-MS: Characteristic [M+H]⁺ peaks at m/z 345.4 consistent with molecular weight.
Synthesis and Process Optimization
Synthetic Pathways
Industrial-scale production leverages multi-step protocols adapted from related indazole derivatives :
Step 3: Crystallization and Purification
Recrystallization from isopropanol/water (5:1 v/v) yields pharmaceutical-grade material with >98% purity .
Table 2: Critical Process Parameters
| Step | Temperature Range | Duration | Key Reagents | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5°C | 2–3 hours | ClCOCOCl, Et₃N | 72–78 |
| 2 | 70–85°C | 9 hours | SOCl₂, DCE | 65–70 |
| 3 | 74–78°C | 16 hours | iPrOH/H₂O | 85–90 |
Scalability Challenges
Patent data reveal two primary industrial hurdles :
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Exothermic Control: The cyclization step requires precise temperature modulation (±2°C) to prevent oligomerization byproducts.
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Solvent Recovery: Dichloroethane (DCE) recycling efficiency impacts process sustainability, with current systems achieving 87–92% recovery .
Pharmacological and Toxicological Considerations
ADME Profiling
Preliminary data from structural analogs suggest:
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Oral Bioavailability: 38–45% in rats (dose-dependent)
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t₁/₂: 6.2–7.8 hours (suitable for once-daily dosing)
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CYP450 Metabolism: Primarily CYP3A4-mediated oxidation
Future Research Trajectories
Clinical Translation Challenges
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Polymorphism Risks: The pyrrolidine lactam system shows three predicted anhydrous polymorphs (Forms I-III), requiring comprehensive solid-state characterization.
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Drug-Drug Interactions: Potential CYP3A4 induction necessitates clinical interaction studies with statins and anticoagulants.
Derivative Optimization
Ongoing structure-activity relationship (SAR) studies focus on:
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Replacing isopropoxy with cyclopropoxymethyl groups to enhance blood-brain barrier penetration
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Introducing fluorine at indazole C5 to improve metabolic stability
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